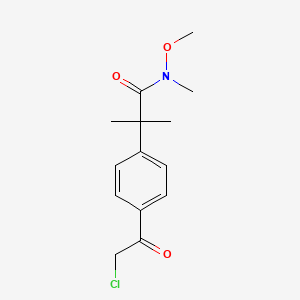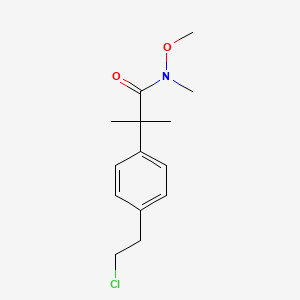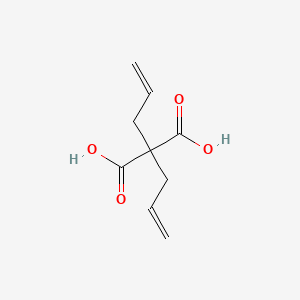
1-Methylpiperazine-d4 Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylpiperazine-d4 Dihydrochloride is a deuterated derivative of 1-Methylpiperazine Dihydrochloride. It is a labeled compound used in various scientific research applications, particularly in the study of metabolic pathways and reaction mechanisms. The compound has the molecular formula C5H10D4Cl2N2 and a molecular weight of 177.11 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
1-Methylpiperazine-d4 Dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, deprotection, and purification to obtain the final product .
化学反応の分析
Types of Reactions
1-Methylpiperazine-d4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine compounds.
科学的研究の応用
1-Methylpiperazine-d4 Dihydrochloride is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of piperazine derivatives in biological systems.
Medicine: Utilized in the development of new drugs, particularly those targeting the central nervous system.
Industry: Applied in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Methylpiperazine-d4 Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a labeled analog, allowing researchers to trace its movement and transformation within biological systems. This helps in understanding the metabolic pathways and the effects of piperazine derivatives on various molecular targets .
類似化合物との比較
Similar Compounds
Some compounds similar to 1-Methylpiperazine-d4 Dihydrochloride include:
1-Methylpiperazine: A non-deuterated analog used in similar applications.
1,4-Dimethylpiperazine: Another piperazine derivative with two methyl groups.
N-Methylpiperazine: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracing and analysis compared to non-deuterated analogs.
特性
CAS番号 |
81586-76-7 |
|---|---|
分子式 |
C₅H₁₀D₄Cl₂N₂ |
分子量 |
177.11 |
同義語 |
N-Methylpiperazine-d4 Dihydrochloride; 4-Methyl-piperazine-2,2,6,6-d4 Dihydrochloride; 1-Methylpiperazine-3,3,5,5-d4 Dihydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide](/img/structure/B1144597.png)
